molecular formula C18H18FN5O7 B14031516 2-Fluoro-6-o-(2-(4-nitrophenyl)ethyl)inosine

2-Fluoro-6-o-(2-(4-nitrophenyl)ethyl)inosine

Cat. No.: B14031516
M. Wt: 435.4 g/mol
InChI Key: XUQAGOPCIUTOKD-LSCFUAHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-Fluoro-6-o-(2-(4-nitrophenyl)ethyl)inosine involves several steps. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .

Chemical Reactions Analysis

2-Fluoro-6-o-(2-(4-nitrophenyl)ethyl)inosine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Fluoro-6-o-(2-(4-nitrophenyl)ethyl)inosine has a wide range of scientific research applications:

Comparison with Similar Compounds

2-Fluoro-6-o-(2-(4-nitrophenyl)ethyl)inosine is unique due to its specific structure and antiviral properties. Similar compounds include:

These compounds share structural similarities but may differ in their specific antiviral activities and mechanisms of action.

Properties

Molecular Formula

C18H18FN5O7

Molecular Weight

435.4 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[2-fluoro-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C18H18FN5O7/c19-18-21-15-12(20-8-23(15)17-14(27)13(26)11(7-25)31-17)16(22-18)30-6-5-9-1-3-10(4-2-9)24(28)29/h1-4,8,11,13-14,17,25-27H,5-7H2/t11-,13-,14-,17-/m1/s1

InChI Key

XUQAGOPCIUTOKD-LSCFUAHRSA-N

Isomeric SMILES

C1=CC(=CC=C1CCOC2=NC(=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)F)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1CCOC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.